4-Bromo-5-methoxy-2,3-dihydro-1H-indene
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Overview
Description
4-Bromo-5-methoxy-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C10H11BrO It is a derivative of indene, a bicyclic hydrocarbon, and features a bromine atom and a methoxy group attached to the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methoxy-2,3-dihydro-1H-indene typically involves the bromination of 5-methoxy-2,3-dihydro-1H-indene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination. The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methoxy-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted indene derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of de-brominated or hydroxylated indene derivatives.
Scientific Research Applications
4-Bromo-5-methoxy-2,3-dihydro-1H-indene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methoxy-2,3-dihydro-1H-indene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3-dihydro-1H-indene: Lacks the methoxy group, which may alter its reactivity and applications.
5-Methoxy-2,3-dihydro-1H-indene: Lacks the bromine atom, affecting its potential for substitution reactions.
4-Chloro-5-methoxy-2,3-dihydro-1H-indene: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness
4-Bromo-5-methoxy-2,3-dihydro-1H-indene is unique due to the presence of both bromine and methoxy groups, which provide a balance of reactivity and stability
Properties
IUPAC Name |
4-bromo-5-methoxy-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-12-9-6-5-7-3-2-4-8(7)10(9)11/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKKBHQKLIPALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCC2)C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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